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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the atomic layer deposition

(ALD) of gallium oxide (Ga2O3) thin films using trimethylgallium (TMG) as the gallium

precursor. These guidelines are intended for professionals in research and development who

require precise control over the synthesis of high-quality Ga2O3 films for various applications,

including electronics and sensing.

Introduction
Gallium oxide (Ga2O3) is a wide-bandgap semiconductor with significant potential for

applications in power electronics, deep-UV photodetectors, and gas sensors. Atomic Layer

Deposition (ALD) is an ideal technique for depositing high-quality, conformal, and pinhole-free

Ga2O3 thin films with precise thickness control at the atomic level. Trimethylgallium (TMG,

Ga(CH3)3) is a commonly used gallium precursor in ALD due to its high vapor pressure and

reactivity. This document outlines the ALD processes for Ga2O3 using TMG with two different

co-reactants: oxygen (O2) plasma and ozone (O3).

ALD of Ga2O3 using TMG and Oxygen Plasma
The use of oxygen plasma as a co-reactant with TMG allows for the deposition of Ga2O3 over

a broad range of temperatures.[1][2][3] This plasma-enhanced ALD (PEALD) process is
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particularly advantageous for applications requiring low thermal budgets.

Quantitative Data Summary
Parameter Value Reference

Precursor Trimethylgallium (TMG) [1][2][4]

Oxidant Oxygen (O2) Plasma [1][2][4]

ALD Temperature Window 100 - 400 °C [1][2][3]

Growth per Cycle (GPC) ~0.53 Å/cycle [1][2][4]

Film Composition
Ga: ~36 at.%, O: ~51.8 at.%,

C: ~12.2 at.%
[2][4]

As-deposited Film Structure Amorphous [1][2]

Post-annealing Structure
Polycrystalline β-Ga2O3 (at

900 °C in N2)
[1]

Refractive Index (as-

deposited)
1.86 - 2.05 (for 300-1000 nm) [1]

Refractive Index (annealed) 1.92 - 2.09 (for 300-1000 nm) [1]

Experimental Protocol: PEALD of Ga2O3
This protocol is based on a typical PEALD process for depositing Ga2O3 thin films on Si (111)

substrates.[4]

2.2.1. Materials and Equipment

Gallium Precursor: Trimethylgallium (TMG)

Oxidant: High-purity Oxygen (O2) gas

Carrier/Purge Gas: High-purity Argon (Ar)

Substrate: Solvent-cleaned Si (111) wafers
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ALD Reactor: A plasma-enhanced ALD system (e.g., Fiji F200) with a base pressure of

~0.20–0.25 Torr.[4]

2.2.2. Deposition Procedure

Substrate Loading: Load the cleaned Si substrates into the ALD reactor through a load lock.

Temperature and Pressure Stabilization: Set the desired deposition temperature within the

ALD window (e.g., 250 °C) and allow the chamber to stabilize.[4]

Gas Flows:

Set the Ar carrier gas flow for TMG to 60 sccm.[4]

Set the Ar carrier gas flow for O2 to 200 sccm.[4]

ALD Cycle Sequence (repeated for the desired number of cycles):

TMG Pulse: Introduce TMG into the reactor for a pulse duration of 0.015 seconds.[4]

Ar Purge: Purge the chamber with Ar for 5 seconds to remove any unreacted TMG and

gaseous byproducts.[1]

O2 Plasma Pulse: Introduce O2 gas and apply RF plasma power (e.g., 100 W) for 20

seconds. The deposition rate saturates for O2 flow durations starting from 10 seconds.[1]

[5]

Ar Purge: Purge the chamber with Ar for 5 seconds to remove any reaction byproducts.[1]

Film Growth: The film thickness grows linearly with the number of ALD cycles.[1] For

example, 500 PEALD cycles result in a film thickness of approximately 26.2 nm.[1]

Post-Deposition Annealing (Optional): To crystallize the as-deposited amorphous film into the

β-Ga2O3 phase, anneal the sample at 900 °C in a nitrogen (N2) atmosphere for 30 minutes.

[1]

ALD of Ga2O3 using TMG and Ozone
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Ozone (O3) is another effective oxidant for the ALD of Ga2O3 with TMG, offering a thermal

process that avoids potential plasma-induced damage to the substrate.[6][7]

Quantitative Data Summary
Parameter Value Reference

Precursor Trimethylgallium (TMG) [6][7]

Oxidant Ozone (O3) [6][7]

ALD Temperature Window 200 - 375 °C [6][7]

Growth per Cycle (GPC) ~0.52 Å/cycle [6][7]

Film Composition
Stoichiometric Ga2O3 (Ga:O =

2:3), Carbon-free
[7]

As-deposited Film Structure Amorphous [7]

Post-annealing Structure β-Ga2O3 (at 900 °C in Ar) [7]

Film Density 6.31 x 10^22 atoms/cm³ [7]

Experimental Protocol: Thermal ALD of Ga2O3
This protocol describes a thermal ALD process for depositing Ga2O3 films on Si(100) and

fused SiO2 substrates.[7]

3.2.1. Materials and Equipment

Gallium Precursor: Trimethylgallium (TMG) (99+% purity)

Oxidant: Ozone (O3) generated from high-purity oxygen

Carrier Gas: Ultra-high purity (99.999%) Nitrogen (N2)

Substrates: Si(100) and fused SiO2

ALD Reactor: A thermal ALD reactor capable of maintaining a pressure of ~1 Torr.[7]

3.2.2. Deposition Procedure
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Substrate Preparation: Prior to deposition, coat the substrate with a thin (~5 nm) layer of ALD

Al2O3 to ensure a consistent starting surface.[7]

Temperature and Pressure Stabilization: Set the deposition temperature to 350 °C and

maintain a reactor pressure of ~1 Torr with a 300 sccm N2 carrier gas flow.[7]

ALD Cycle Sequence (repeated for the desired number of cycles):

TMG Pulse: Dose the reactor with TMG for 0.5 seconds.[7]

N2 Purge: Purge the chamber with N2 for 5 seconds.[7]

Ozone Pulse: Introduce ozone into the reactor for 3 seconds.[7]

N2 Purge: Purge the chamber with N2 for 5 seconds.[7]

Film Characterization: The resulting films are stoichiometric, carbon-free, and amorphous as-

deposited.[7]

Post-Deposition Annealing (Optional): To obtain crystalline β-Ga2O3, anneal the films at 900

°C for 20 minutes under an Argon (Ar) atmosphere.[7]

Visualizations
Experimental Workflow for PEALD of Ga2O3

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubs.acs.org/doi/10.1021/cm300712x
https://pubs.acs.org/doi/10.1021/cm300712x
https://pubs.acs.org/doi/10.1021/cm300712x
https://pubs.acs.org/doi/10.1021/cm300712x
https://pubs.acs.org/doi/10.1021/cm300712x
https://pubs.acs.org/doi/10.1021/cm300712x
https://pubs.acs.org/doi/10.1021/cm300712x
https://pubs.acs.org/doi/10.1021/cm300712x
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

ALD Cycle

Post-Processing (Optional)

Load Substrate

Stabilize Temp & Pressure

TMG Pulse

Ar Purge

0.015s

O2 Plasma Pulse

5s

Ar Purge

20s

Repeat N Cycles

Anneal at 900°C

Click to download full resolution via product page

Caption: PEALD workflow for Ga2O3 deposition using TMG and O2 plasma.
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Logical Relationship of ALD Parameters
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Caption: Key parameters influencing Ga2O3 ALD and resulting film properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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